2-{[1-(3-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenyl benzenesulfonate
Overview
Description
2-{[1-(3-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenyl benzenesulfonate is a useful research compound. Its molecular formula is C23H15N3O8S and its molecular weight is 493.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 493.05798562 g/mol and the complexity rating of the compound is 993. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Studies
- Phenyl 4-methyl-3-nitro-benzenesulfonate was synthesized under specific conditions, characterized by IR, 1HNMR, and elemental analysis, revealing a monoclinic crystal structure with a space group of P2(1)/n (Lu Zhen-huang, 2009).
- Another study focused on the synthesis of similar compounds, highlighting the importance of structural characterization in understanding the chemical properties and potential applications of these molecules (Demircioğlu et al., 2018).
Applications in Organic Chemistry and Medicinal Chemistry
- Novel pyrimidine-benzenesulfonamide derivatives were designed and synthesized as potential cyclin-dependent kinase 2 inhibitors, showcasing the application in medicinal chemistry (Fathalla et al., 2012).
- The reaction of p-nitrophenyl benzenesulfonates in certain solvent conditions was studied, providing insights into their reactivity and potential use in synthetic organic chemistry (Tagaki et al., 1969).
Advanced Material Development
- Compounds like these are being investigated in the development of novel ligands and their complexes with Pd(II), indicating their potential use in materials science and catalysis (Kareem et al., 2019).
- They have also been studied in the context of synthesizing transparent aromatic polyimides with high refractive indices and small birefringence, showing their relevance in the field of optical materials (Tapaswi et al., 2015).
Miscellaneous Applications
- The first hyperpolarizability of sulfonamide derivatives has been evaluated, suggesting the potential of these compounds in nonlinear optics and materials chemistry (Kucharski et al., 1999).
- In another study, the effects of various anions on gas solubility in ionic liquids were explored, with relevance to environmental chemistry and green chemistry applications (Anthony et al., 2005).
Properties
IUPAC Name |
[2-[(E)-[1-(3-nitrophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenyl] benzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O8S/c27-21-19(22(28)25(23(29)24-21)16-8-6-9-17(14-16)26(30)31)13-15-7-4-5-12-20(15)34-35(32,33)18-10-2-1-3-11-18/h1-14H,(H,24,27,29)/b19-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYKUPZGPDUILC-CPNJWEJPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C=C3C(=O)NC(=O)N(C3=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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